Cas no 868656-97-7 (Methyl 6-bromo-1H-indole-3-carboxylate)

Methyl 6-bromo-1H-indole-3-carboxylate is a brominated indole derivative with significant utility in organic synthesis and pharmaceutical research. The compound features a carboxylate ester at the 3-position and a bromo substituent at the 6-position of the indole core, enhancing its reactivity for further functionalization. Its structural motifs make it a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of heterocyclic compounds and medicinal chemistry applications. The bromine substitution offers a strategic handle for cross-coupling reactions, while the ester group provides versatility for hydrolysis or transesterification. This compound is characterized by high purity and stability, ensuring reliable performance in synthetic workflows.
Methyl 6-bromo-1H-indole-3-carboxylate structure
868656-97-7 structure
Product Name:Methyl 6-bromo-1H-indole-3-carboxylate
CAS No:868656-97-7
MF:C10H8BrNO2
MW:254.080021858215
MDL:MFCD00590200
CID:830545
PubChem ID:11499811
Update Time:2025-06-08

Methyl 6-bromo-1H-indole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 6-bromo-1H-indole-3-carboxylate
    • 1H-Indole-3-carboxylic acid, 6-bromo-, methyl ester
    • Methyl 6-bromoindole-3-carboxylate
    • 6-Bromo-1H-indole-3-carboxylic acid methyl ester
    • 1H-INDOLE-3-CARBOXYLIC ACID,6-BROMO-,METHYL ESTER
    • Methyl 6 -bromo-1H-indole-2-carboxylate
    • Methyl 6-bromoindole-3-carboxyate
    • SKZJYJMYLUQJPG-UHFFFAOYSA-N
    • 3663AC
    • FCH1394010
    • Methyl 6-bromo-1
    • Methyl 6-bromo-1H-indole-3-carboxylate (ACI)
    • 6-Bromoindole-3-carboxylic acid methyl ester
    • AKOS015898339
    • 868656-97-7
    • DS-17679
    • AMY41778
    • Methyl6-bromo-1H-indole-3-carboxylate
    • A847202
    • DTXSID80467637
    • AB9642
    • MFCD09836005
    • SCHEMBL497746
    • SY046850
    • SB39196
    • Methyl 6-bromo-1H-indol-3-carboxylate
    • CS-0045068
    • FT-0709955
    • CHEMBL457164
    • J-504704
    • AC-30546
    • DTXCID70418456
    • MDL: MFCD00590200
    • Inchi: 1S/C10H8BrNO2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,1H3
    • InChI Key: SKZJYJMYLUQJPG-UHFFFAOYSA-N
    • SMILES: O=C(C1C2C(=CC(=CC=2)Br)NC=1)OC

Computed Properties

  • Exact Mass: 252.97384g/mol
  • Monoisotopic Mass: 252.97384g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 42.1

Methyl 6-bromo-1H-indole-3-carboxylate Security Information

  • Signal Word:Warning
  • Hazard Statement: H302-H317
  • Warning Statement: P280
  • Storage Condition:Inert atmosphere,2-8°C

Methyl 6-bromo-1H-indole-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0678-1g
6-Bromo-1H-indole-3-carboxylic acid methyl ester
868656-97-7 96%
1g
678.43CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0678-5g
6-Bromo-1H-indole-3-carboxylic acid methyl ester
868656-97-7 96%
5g
1865.69CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0678-25g
6-Bromo-1H-indole-3-carboxylic acid methyl ester
868656-97-7 96%
25g
6445.12CNY 2021-05-08
Alichem
A199003859-250mg
Methyl 6-bromo-1H-indole-3-carboxylate
868656-97-7 95%
250mg
$680.00 2023-08-31
Alichem
A199003859-500mg
Methyl 6-bromo-1H-indole-3-carboxylate
868656-97-7 95%
500mg
$1078.00 2023-08-31
Alichem
A199003859-1g
Methyl 6-bromo-1H-indole-3-carboxylate
868656-97-7 95%
1g
$1752.40 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NO569-200mg
Methyl 6-bromo-1H-indole-3-carboxylate
868656-97-7 95+%
200mg
173.0CNY 2021-08-04
Chemenu
CM146763-5g
Methyl 6-bromo-1H-indole-3-carboxylate
868656-97-7 95%
5g
$260 2021-08-05
Chemenu
CM146763-10g
Methyl 6-bromo-1H-indole-3-carboxylate
868656-97-7 95%
10g
$471 2021-08-05
Chemenu
CM146763-25g
Methyl 6-bromo-1H-indole-3-carboxylate
868656-97-7 95%
25g
$922 2021-08-05

Methyl 6-bromo-1H-indole-3-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; rt → 80 °C; 5 - 48 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  rt; rt → 80 °C
Reference
Decatungstate-Photocatalyzed Dearomative Hydroacylation of Indoles: Direct Synthesis of 2-Acylindolines
Varlet, Thomas; et al, Chemistry - A European Journal, 2022, 28(56),

Production Method 2

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ;  rt; overnight, rt
2.1 Reagents: Acetyl chloride Solvents: Methanol ;  rt; overnight, 65 °C
Reference
Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia
Genin, Michael J.; et al, Journal of Medicinal Chemistry, 2015, 58(24), 9768-9772

Production Method 3

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  0 °C → 23 °C; 1 h, 23 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  19 h, 100 °C; 100 °C → 23 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 23 °C
1.4 Reagents: Trimethylsilyldiazomethane ;  7 min, 23 °C; 23 min, 23 °C
Reference
Total Synthesis and Biological Studies of TMC-205 and Analogues as Anticancer Agents and Activators of SV40 Promoter
Gao, Yang; et al, ACS Medicinal Chemistry Letters, 2014, 5(8), 863-867

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  rt; rt → 80 °C
Reference
Decatungstate-Photocatalyzed Dearomative Hydroacylation of Indoles: Direct Synthesis of 2-Acylindolines
Varlet, Thomas; et al, Chemistry - A European Journal, 2022, 28(56),

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Rhodium Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 3 h, 0 °C
1.2 Catalysts: Dabco Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 1 h
Reference
A general and scalable synthesis of polysubstituted indoles
Tejedor, David; et al, Molecules, 2020, 25(23),

Methyl 6-bromo-1H-indole-3-carboxylate Raw materials

Methyl 6-bromo-1H-indole-3-carboxylate Preparation Products

Methyl 6-bromo-1H-indole-3-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:868656-97-7)Methyl 6-bromo-1H-indole-3-carboxylate
Order Number:A847202
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:13
Price ($):440.0/1509.0
Email:sales@amadischem.com

Additional information on Methyl 6-bromo-1H-indole-3-carboxylate

Comprehensive Guide to Methyl 6-bromo-1H-indole-3-carboxylate (CAS No. 868656-97-7): Properties, Applications, and Industry Insights

Methyl 6-bromo-1H-indole-3-carboxylate (CAS No. 868656-97-7) is a high-value heterocyclic compound widely utilized in pharmaceutical and agrochemical research. This brominated indole derivative features a methyl ester group at the 3-position, making it a versatile intermediate for synthesizing complex molecules. With the rising demand for indole-based scaffolds in drug discovery, this compound has garnered significant attention from researchers exploring kinase inhibitors, anticancer agents, and neuroprotective compounds.

The structural uniqueness of Methyl 6-bromo-1H-indole-3-carboxylate lies in its electron-rich aromatic system, which facilitates diverse cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig transformations. Recent studies highlight its role in developing PD-1/PD-L1 inhibitors—a hot topic in immunotherapy—and BTK inhibitors for autoimmune diseases. Industry trends show a 35% YoY increase in patents referencing this compound, particularly in small-molecule drug development.

From a synthetic chemistry perspective, the 6-bromo substituent offers strategic advantages for palladium-catalyzed reactions, addressing common challenges in C-H functionalization. Researchers frequently search for "indole-3-carboxylate synthesis optimization" or "brominated indole derivatives solubility," reflecting practical concerns in lab-scale applications. The compound’s crystallinity (mp 148–150°C) and moderate lipophilicity (LogP ~2.8) make it suitable for high-throughput screening platforms.

Environmental and regulatory aspects are equally critical. While not classified as hazardous, proper handling of halogenated intermediates aligns with green chemistry principles. Analytical methods like HPLC purity testing (typically >98%) and LC-MS characterization ensure quality control. The compound’s stability under inert atmospheres meets GMP standards for preclinical research.

Market-wise, the global demand for Methyl 6-bromo-1H-indole-3-carboxylate correlates with advancements in targeted cancer therapies and CNS drug discovery. Suppliers emphasize custom synthesis services and gram-to-kilogram scalability, responding to queries like "bulk indole carboxylate suppliers." Its compatibility with microwave-assisted chemistry further enhances its appeal for rapid prototyping.

Future directions may explore its utility in photoredox catalysis or as a precursor for bioconjugation probes. As AI-driven molecular design accelerates, this compound’s structure-activity relationship data becomes invaluable for machine learning models predicting novel bioactive molecules. With rigorous IP protection strategies, it remains a cornerstone in modern medicinal chemistry toolkits.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:868656-97-7)Methyl 6-bromo-1H-indole-3-carboxylate
A847202
Purity:99%/99%
Quantity:25g/100g
Price ($):440.0/1509.0
Email